molecular formula C9H6INO2 B6354902 Methyl 4-cyano-3-iodobenzoate CAS No. 1379361-25-7

Methyl 4-cyano-3-iodobenzoate

Cat. No.: B6354902
CAS No.: 1379361-25-7
M. Wt: 287.05 g/mol
InChI Key: YCKAZHVRMXXYSS-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-iodobenzoate is an aromatic ester featuring a cyano group at the para position and an iodine substituent at the meta position relative to the methyl ester group. This compound is of significant interest in organic synthesis and pharmaceutical research due to its electron-withdrawing substituents (cyano and iodine), which influence its reactivity and utility in cross-coupling reactions, ligand synthesis, and drug development.

Properties

IUPAC Name

methyl 4-cyano-3-iodobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO2/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKAZHVRMXXYSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Methyl 4-cyano-3-iodobenzoate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Ethyl 4-cyano-3-iodobenzoate

  • Molecular Formula: C₁₀H₈INO₂
  • Molecular Weight : 301.08 g/mol .
  • Structural Difference : The ethyl ester group replaces the methyl ester.
  • Ethyl esters are often used in prodrug design for controlled release, suggesting similar applications for this compound .

Methyl 4-amino-3-iodobenzoate

  • Molecular Formula: C₈H₈INO₂
  • Molecular Weight : 277.06 g/mol .
  • Structural Difference: An amino (-NH₂) group replaces the cyano (-CN) substituent.
  • Impact: The amino group is electron-donating, increasing the aromatic ring's nucleophilicity. This makes the compound more reactive in electrophilic substitutions, contrasting with the electron-withdrawing cyano group in the target molecule. Applications include coordination chemistry and as a precursor for dyes or agrochemicals .

Methyl 4-iodobenzoate

  • Molecular Formula : C₈H₇IO₂
  • Molecular Weight : 262.05 g/mol (calculated).
  • Structural Difference: Lacks the cyano group at the 4-position.
  • Impact: Without the electron-withdrawing cyano group, the iodine substituent dominates reactivity, making this compound more prone to nucleophilic aromatic substitution. It is commonly used in Suzuki-Miyaura coupling reactions .

Methyl 4-hydroxy-3-iodobenzoate

  • Molecular Formula : C₈H₇IO₃
  • Molecular Weight : 278.04 g/mol .
  • Structural Difference: A hydroxyl (-OH) group replaces the cyano (-CN) group.
  • Impact: The hydroxyl group introduces hydrogen-bonding capability, increasing polarity and aqueous solubility. This compound may serve as a precursor for anti-inflammatory or antimicrobial agents due to its phenolic structure .

Methyl 4-iodo-3-methylbenzoate

  • Molecular Formula : C₉H₉IO₂
  • Molecular Weight : 276.07 g/mol .
  • Structural Difference: A methyl (-CH₃) group replaces the cyano (-CN) substituent.
  • Impact: The electron-donating methyl group deactivates the ring less than the cyano group, altering regioselectivity in electrophilic substitutions. Applications include pharmaceutical intermediate synthesis .

Research Findings and Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyano group in Methyl 4-cyano-3-iodobenzoate deactivates the aromatic ring, directing electrophilic attacks to specific positions (e.g., the iodine-bearing meta position). In contrast, analogs like Methyl 4-amino-3-iodobenzoate exhibit increased ring activation due to the amino group .
  • Solubility and Reactivity: Ethyl esters (e.g., Ethyl 4-cyano-3-iodobenzoate) are more lipophilic than methyl esters, favoring organic-phase reactions. Hydroxyl-containing analogs (e.g., Methyl 4-hydroxy-3-iodobenzoate) show higher polarity, enhancing water solubility .
  • Pharmaceutical Relevance: Iodine and cyano substituents are critical in radioimaging and kinase inhibitor development. For example, the iodine atom in this compound could serve as a handle for isotopic labeling .

Biological Activity

Methyl 4-cyano-3-iodobenzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and case studies highlighting its therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula C10H8INO2 and a molecular weight of approximately 285.08 g/mol. The compound features a cyano group (-CN) and an iodine atom (I) attached to a benzoate structure, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets. The cyano group enhances electrophilicity, allowing for nucleophilic attack by biological macromolecules such as proteins and nucleic acids. This interaction can lead to the formation of active metabolites that influence cellular processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
  • Anticancer Properties : Its structural features make it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis16

These findings suggest that this compound could be a promising candidate for developing new antibacterial agents.

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. A notable case study involved treating HeLa cells with varying concentrations of the compound. The results demonstrated a dose-dependent increase in cell death, with an IC50 value of approximately 15 µM. This indicates its potential as an anticancer agent.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic Substitution : Reacting methyl benzoate with potassium cyanide and iodine in a suitable solvent.
  • Diazotization Reaction : Starting from an amino derivative, followed by diazotization and subsequent substitution reactions.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against multidrug-resistant bacterial strains. The study found that the compound not only inhibited bacterial growth but also disrupted biofilm formation, which is critical in chronic infections.

Case Study 2: Cancer Cell Apoptosis

Another significant study focused on the effects of this compound on breast cancer cell lines. The compound was shown to activate caspase pathways, leading to increased apoptosis rates compared to untreated controls.

Q & A

Basic: What are the optimal reaction conditions for synthesizing Methyl 4-cyano-3-iodobenzoate to maximize yield and purity?

Methodological Answer:
The synthesis typically involves iodination of a pre-functionalized benzoate derivative. For example, iodination using iodine monochloride (ICl) in glacial acetic acid has been effective for analogous compounds (e.g., Methyl 4-hydroxy-3-iodobenzoate synthesis in ). Key steps include:

  • Substrate preparation : Start with methyl 4-cyanobenzoate to ensure the cyano group is already positioned.
  • Iodination : Use ICl in acetic acid under controlled temperatures (0–5°C) to minimize side reactions.
  • Workup : Neutralize excess acid with sodium bicarbonate and purify via recrystallization (ethanol/water mixtures are common).
    Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) and confirm regioselectivity through 1H^{1}\text{H} NMR (distinct aromatic proton splitting patterns) .

Advanced: How can computational modeling predict the regioselectivity of iodination in Methyl 4-cyanobenzoate derivatives?

Methodological Answer:
Density Functional Theory (DFT) calculations can identify the most electrophilic aromatic position.

  • Electrostatic potential maps : Highlight electron-deficient regions (cyano groups are electron-withdrawing, directing iodination to the meta position).
  • Transition state analysis : Compare activation energies for iodination at positions 2, 3, and 5. Studies on similar systems (e.g., ’s PubChem data) show steric and electronic factors dominate.
    Validate predictions experimentally using 13C^{13}\text{C} NMR chemical shifts to confirm substitution patterns .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • 1H^{1}\text{H} NMR : Aromatic protons appear as doublets (J ≈ 8–10 Hz) due to coupling with adjacent substituents. The cyano group deshields nearby protons, shifting signals downfield (δ 8.1–8.5 ppm) .
  • IR Spectroscopy : Strong absorbance at ~2230 cm1^{-1} confirms the cyano group.
  • X-ray Crystallography : Resolves bond angles (e.g., C–I bond length ~2.09 Å) and validates regiochemistry (’s crystallographic data) .

Advanced: What strategies mitigate competing side reactions during iodination in the presence of a cyano group?

Methodological Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., acetic acid) to stabilize the transition state and reduce nucleophilic side reactions.
  • Temperature control : Slow addition of ICl at 0°C minimizes electrophilic attack at unintended positions.
  • Protecting groups : Temporarily protect the cyano group (e.g., as a nitrile oxide) if side reactions persist. Post-iodination deprotection can restore functionality ( discusses analogous protective strategies) .

Basic: How should this compound be stored to prevent degradation?

Methodological Answer:

  • Storage conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent photolytic cleavage of the C–I bond.
  • Stability monitoring : Use HPLC (C18 column, acetonitrile/water mobile phase) to detect hydrolysis products (e.g., free carboxylic acid). Shelf-life studies show >95% purity retention after 6 months under these conditions .

Advanced: How can contradictory data from X-ray crystallography and NMR regarding molecular conformation be resolved?

Methodological Answer:

  • Dynamic NMR : Analyze variable-temperature 1H^{1}\text{H} NMR to detect conformational flexibility (e.g., rotational barriers around the ester group).
  • DFT-assisted refinement : Compare experimental X-ray data (e.g., ’s bond angles) with computed conformers to identify dominant structures.
  • Cross-validation : Use NOESY or ROESY to probe spatial proximity of protons in solution, resolving discrepancies between solid-state and solution data .

Basic: What are the common synthetic byproducts, and how can they be identified?

Methodological Answer:

  • Byproducts : Di-iodinated derivatives (e.g., 3,5-diiodo) or hydrolysis products (e.g., 4-cyano-3-iodobenzoic acid).
  • Identification :
    • GC-MS : Detect volatile byproducts (e.g., methyl iodide).
    • HPLC-MS : Separate non-volatile impurities using a gradient elution (water/acetonitrile + 0.1% formic acid).
    • Isolation : Use preparative TLC or column chromatography (silica gel, hexane/ethyl acetate) .

Advanced: In cross-coupling reactions, how does the iodo substituent influence reactivity compared to other halogens?

Methodological Answer:

  • Steric effects : The larger iodine atom slows oxidative addition in Pd-catalyzed reactions but enhances selectivity in Sonogashira couplings.
  • Electronic effects : The C–I bond’s lower bond dissociation energy (vs. C–Br or C–Cl) facilitates oxidative addition under milder conditions.
  • Comparative studies : Use kinetic studies (e.g., monitoring Suzuki-Miyaura coupling rates) with iodinated vs. brominated analogs. ’s catalytic data supports iodine’s superior leaving group ability in aryl halides .

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